3,5-Dichloro-2-methoxyaniline
Overview
Description
3,5-Dichloro-2-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO . It is used for various purposes in the laboratory setting.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 . The molecular weight is 192.04 .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Solid State Synthesis Applications
3,5-Dichloro-2-methoxyaniline is used in solid-state synthesis processes to form ring-substituted aminobenzenesulphonic acids. The treatment of 2-methoxyaniline and 3,5-dichloroaniline with concentrated sulfuric acid yields corresponding sulfate salts. These salts undergo proton transfer under thermal and microwave irradiations in the solid state to form ring-substituted aminobenzenesulphonic acids, as characterized by X-ray diffraction and spectral analyses (Kapoor, Kapoor, & Singh, 2010).
Polymerization and Conductive Materials
The compound is also investigated in the polymerization process. Studies have shown the aqueous polymerization of similar methoxyaniline compounds using sodium dichromate as an oxidant. The effects of various concentrations and reaction temperatures on polymerization rate and properties of the resulting polymer, such as specific viscosity and conductivity, have been explored. This research provides insights into how this compound could potentially be utilized in creating new polymeric materials with specific electrical properties (Sayyah, El-Salam, & Bahgat, 2002).
Catalysis and Hydrogen Production
In the field of catalysis, methoxyphenyl-functionalized diiron azadithiolate complexes, which can be derived from compounds like this compound, have been studied as models for the active site of Fe-only hydrogenases. These models are significant for understanding and developing biomimetic catalysts for hydrogen production. The research includes synthesizing these complexes and studying their electrocatalytic properties for proton reduction, potentially contributing to sustainable energy solutions (Song et al., 2006).
Corrosion Inhibition
This compound derivatives have been assessed for their effectiveness as corrosion inhibitors. Studies demonstrate that certain derivatives can significantly inhibit the acidic corrosion of metals, such as mild steel, in hydrochloric acid medium. These inhibitors work by adsorbing onto the metal surface, following Langmuir’s adsorption isotherm, and forming a protective layer that reduces corrosion rates. This application is crucial for extending the lifespan of metal components in industrial systems (Bentiss et al., 2009).
Conductive Polymers
The synthesis of new soluble conducting polymers utilizing methoxyaniline compounds has been explored for their potential industrial applications and in understanding conducting polymer chemistry. Such polymers, derived from ortho-methoxyaniline which is structurally related to this compound, exhibit high conductivity and solubility in various solvents, making them promising for electronic and electrochemical applications (Macinnes & Funt, 1988).
Safety and Hazards
3,5-Dichloro-2-methoxyaniline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Relevant Papers Relevant papers related to this compound can be found on the Sigma-Aldrich and Ambeed websites . These papers may contain peer-reviewed articles, technical documents, and more information about the compound .
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes, highlighting the importance of understanding the biochemical properties of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, the compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding interaction can result in changes in the metabolism of other substrates and alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed or excreted from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, highlighting the importance of understanding the metabolic pathways of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Targeting signals and post-translational modifications can direct this compound to these specific locations, influencing its activity and overall cellular effects .
Properties
IUPAC Name |
3,5-dichloro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJFFUXQXCKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459044 | |
Record name | 3,5-DICHLORO-2-METHOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33353-68-3 | |
Record name | 3,5-DICHLORO-2-METHOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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